4'-Hydroxy Diclofenac-D4 (Major)
Overview
Description
Synthesis Analysis
The synthesis of 4'-hydroxy diclofenac-D4 involves a multi-step process starting from deuterium-labeled phenyl acetic acid. Through a series of reactions including substitution, amidation, and Ullmann coupling, the target compound is obtained with high isotopic enrichment and chemical purity. This process highlights the complexity and precision required in synthesizing deuterium-labeled compounds for research and analytical applications (Li, 2012).
Molecular Structure Analysis
The molecular structure of 4'-hydroxy diclofenac and its interactions with cytochrome P450 enzymes have been studied to understand the drug's metabolism. X-ray crystallography and spectroscopic analysis reveal the binding modes and structural adaptations of these enzymes to facilitate the hydroxylation of diclofenac at the 4'-position, illustrating the specificity of drug-metabolizing enzymes towards substrates and highlighting the importance of molecular structure in drug metabolism (Xu et al., 2014; Wester et al., 2003).
Chemical Reactions and Properties
Diclofenac and its metabolites, including 4'-hydroxy diclofenac, undergo various chemical reactions in the environment, leading to the formation of multiple degradation products. These reactions include hydroxylation, decarboxylation, and conjugation with glucuronic acid. The formation of these metabolites and degradation products is crucial for understanding the environmental fate and potential impacts of diclofenac (Moreira et al., 2018; Huber et al., 2012).
Scientific Research Applications
Environmental Impact on Aquatic Species
4'-Hydroxy Diclofenac-D4, as a metabolite of diclofenac, has been studied for its environmental impact, particularly on aquatic species. A study by Islas-Flores et al. (2013) assessed the oxidative stress induced by diclofenac in common carp, highlighting the transformation of diclofenac to 4-hydroxy diclofenac in this process. They found significant increases in oxidative stress biomarkers in the liver and gills of exposed carps, indicating the potential environmental impact of this pharmaceutical agent on aquatic species (Islas-Flores et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXVPRLBMWZLG-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445204 | |
Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy Diclofenac-D4 (Major) | |
CAS RN |
254762-27-1 | |
Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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